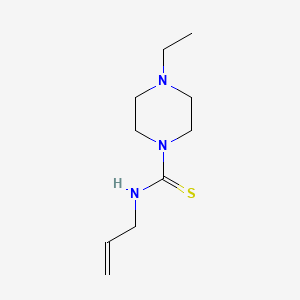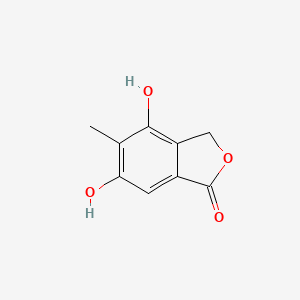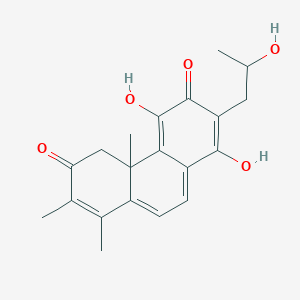
5,8-Dihydroxy-7-(2-hydroxypropyl)-1,2,4a-trimethyl-4,4a-dihydrophenanthrene-3,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Dihydroxy-7-(2-hydroxypropyl)-1,2,4a-trimethyl-4,4a-dihydrophenanthrene-3,6-dione is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a phenanthrene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydroxy-7-(2-hydroxypropyl)-1,2,4a-trimethyl-4,4a-dihydrophenanthrene-3,6-dione typically involves multi-step organic reactions. One common method includes the use of starting materials such as substituted phenanthrene derivatives, which undergo hydroxylation and alkylation reactions under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
化学反应分析
Types of Reactions
5,8-Dihydroxy-7-(2-hydroxypropyl)-1,2,4a-trimethyl-4,4a-dihydrophenanthrene-3,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and halogenating agents like thionyl chloride or phosphorus tribromide. Reaction conditions vary depending on the desired transformation but typically involve specific solvents, temperatures, and reaction times.
Major Products Formed
科学研究应用
5,8-Dihydroxy-7-(2-hydroxypropyl)-1,2,4a-trimethyl-4,4a-dihydrophenanthrene-3,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
作用机制
The mechanism of action of 5,8-Dihydroxy-7-(2-hydroxypropyl)-1,2,4a-trimethyl-4,4a-dihydrophenanthrene-3,6-dione involves its interaction with specific molecular targets and pathways. The hydroxyl groups and phenanthrene backbone allow it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. These interactions can modulate cellular processes such as oxidative stress, inflammation, and cell proliferation.
相似化合物的比较
Similar Compounds
Similar compounds include other hydroxylated phenanthrene derivatives and related naphthoquinones. Examples include:
- 5,8-Dihydroxy-2-methyl-3-(2-oxopropyl)naphthalene-1,4-dione
- 7-Hydroxy-4-propylcoumarin
- 7-Hydroxy-4-isopropylcoumarin
Uniqueness
What sets 5,8-Dihydroxy-7-(2-hydroxypropyl)-1,2,4a-trimethyl-4,4a-dihydrophenanthrene-3,6-dione apart is its specific substitution pattern and the presence of multiple hydroxyl groups, which confer unique chemical and biological properties
属性
CAS 编号 |
37886-33-2 |
|---|---|
分子式 |
C20H22O5 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
5,8-dihydroxy-7-(2-hydroxypropyl)-1,2,4a-trimethyl-4H-phenanthrene-3,6-dione |
InChI |
InChI=1S/C20H22O5/c1-9(21)7-13-17(23)12-5-6-14-10(2)11(3)15(22)8-20(14,4)16(12)19(25)18(13)24/h5-6,9,21,23,25H,7-8H2,1-4H3 |
InChI 键 |
ZPXWCKGSWWRWCO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=C3C(=C(C(=O)C(=C3O)CC(C)O)O)C2(CC1=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


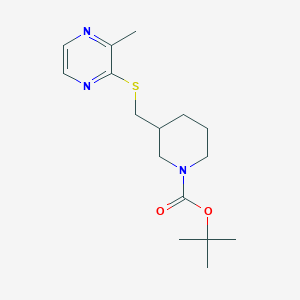
![3-[(2,2-Dimethyl-4,4-diphenyloxetan-3-ylidene)amino]-2-methylpropanenitrile](/img/structure/B13953286.png)
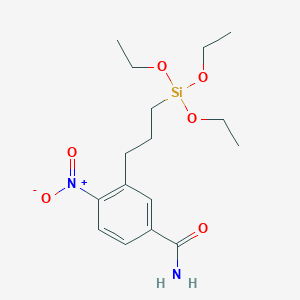
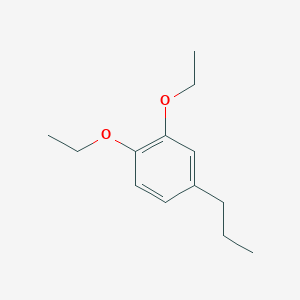
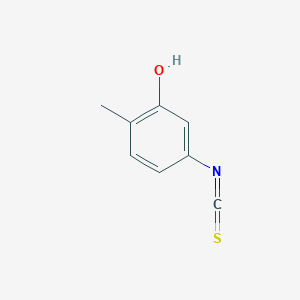
![tert-Butyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13953318.png)
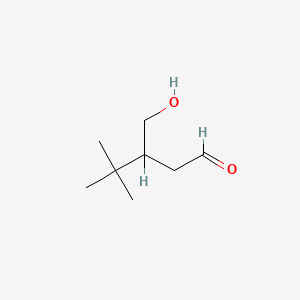
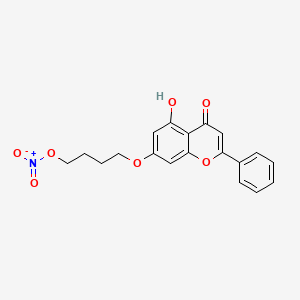
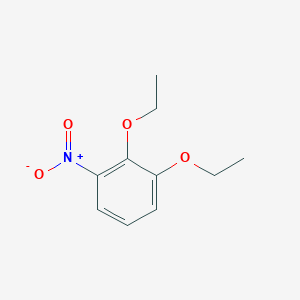
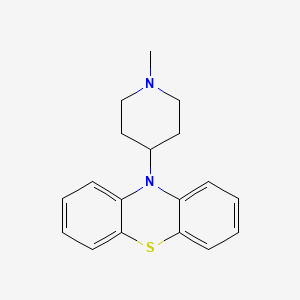
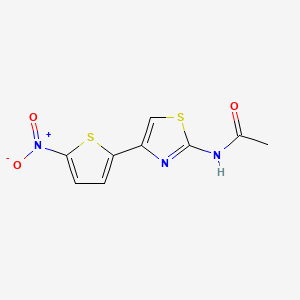
![1H-Isoindole-1,3(2H)-dione, 2-[2-[[3-methyl-4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]ethyl]-](/img/structure/B13953353.png)
